![molecular formula C15H19FN2O5S B3165903 5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid CAS No. 904766-72-9](/img/structure/B3165903.png)
5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which include compounds like 5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid, are utilized in numerous industrial and commercial applications. Research has focused on understanding their environmental degradation pathways, particularly through microbial action. This work is crucial for evaluating their environmental fate and effects, including the transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances known for their persistence and potential toxicity. Laboratory investigations into precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives have been proposed to bridge knowledge gaps in environmental biodegradability studies (Liu & Avendaño, 2013).
Medicinal Chemistry and Drug Development
Compounds with structures similar to this compound play significant roles in drug development, particularly in the design of ligands for D2-like receptors. Arylcycloalkylamines, including phenyl piperidines and piperazines, form part of pharmacophoric groups in antipsychotic agents. These structures contribute to the potency and selectivity of binding affinity at D2-like receptors, emphasizing the role of arylalkyl substituents in enhancing drug efficacy (Sikazwe et al., 2009).
Bioaccumulation and Toxicity Studies
Research on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), compounds related to this compound, has raised concerns due to their bioaccumulation potential and environmental persistence. Studies focusing on the developmental toxicity of these compounds have aimed to understand their effects on humans and wildlife, prompting the need for further research to assess the risks associated with their exposure and accumulation (Lau et al., 2004).
Mecanismo De Acción
Target of Action
, which are often used as therapeutic agents due to their promising biological properties. Sulfonamides have shown potential for interacting with biological targets , and they have been widely utilized in medicinal chemistry for almost a century .
Mode of Action
This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-4-6-13(7-5-12)24(22,23)18-10-8-17(9-11-18)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUHFHMGHSFRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)
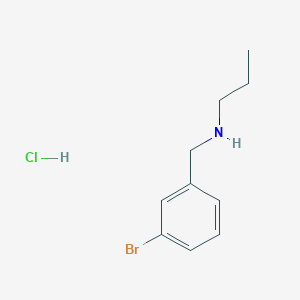
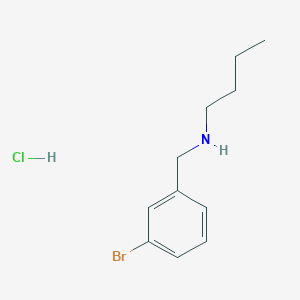
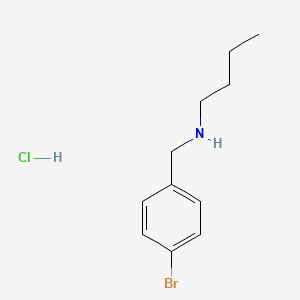
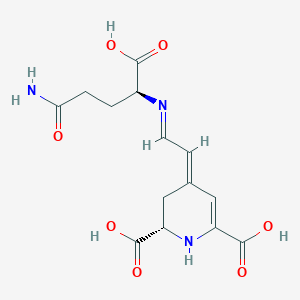
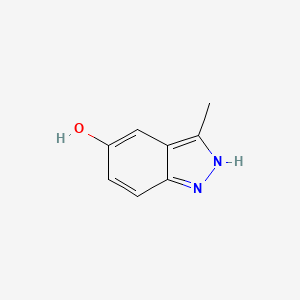
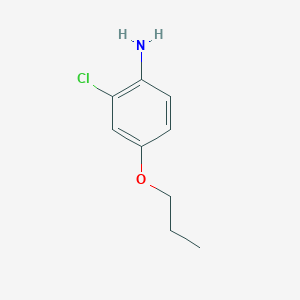
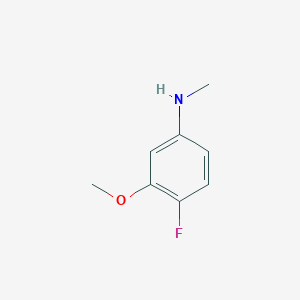

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)
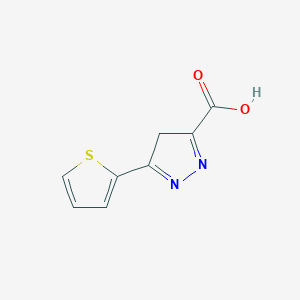
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)

![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)